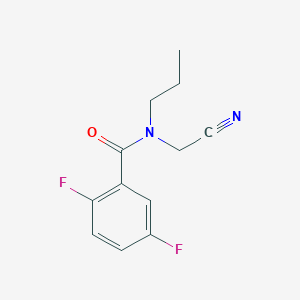
1-(4-Amino-2-ethylamino-thiazol-5-yl)-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Amino-2-ethylamino-thiazol-5-yl)-ethanone is a thiazole derivative known for its diverse applications in various scientific fields. Thiazole compounds are characterized by a five-membered ring containing both sulfur and nitrogen atoms. This particular compound has garnered attention due to its potential biological activities and its role in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Amino-2-ethylamino-thiazol-5-yl)-ethanone typically involves the reaction of 2-ethylamino-4-aminothiazole with ethanoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform. The mixture is stirred at low temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Amino-2-ethylamino-thiazol-5-yl)-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in dry solvents like tetrahydrofuran.
Substitution: Various alkyl halides or acyl chlorides; reactions are conducted in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amine derivatives
Substitution: Alkylated or acylated thiazole derivatives
Aplicaciones Científicas De Investigación
1-(4-Amino-2-ethylamino-thiazol-5-yl)-ethanone has been extensively studied for its applications in:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its role in developing new pharmaceuticals, particularly in the treatment of infections and cancer.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(4-Amino-2-ethylamino-thiazol-5-yl)-ethanone involves its interaction with various molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s thiazole ring is crucial for its binding to specific enzymes or receptors, leading to the disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(4-Amino-2-methylamino-thiazol-5-yl)-ethanone
- 1-(4-Amino-2-phenylamino-thiazol-5-yl)-ethanone
- 1-(4-Amino-2-benzylamino-thiazol-5-yl)-ethanone
Uniqueness
1-(4-Amino-2-ethylamino-thiazol-5-yl)-ethanone stands out due to its specific ethylamino substitution, which imparts unique chemical and biological properties. This substitution enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.
Propiedades
IUPAC Name |
1-[4-amino-2-(ethylamino)-1,3-thiazol-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c1-3-9-7-10-6(8)5(12-7)4(2)11/h3,8H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLFAGXHEHPGGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=C(S1)C(=O)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-(2-methoxyethyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2497578.png)
![2-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1H-1,2,3-triazol-1-yl}-1-(3-fluorophenyl)ethanol](/img/structure/B2497580.png)
![N-(4-cyanophenyl)-11-imino-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2497582.png)
![2-{[(2-Chlorophenyl)methyl]amino}-1,1-bis(4-fluorophenyl)ethan-1-ol hydrochloride](/img/structure/B2497584.png)
![N-(2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(phenylthio)propanamide](/img/structure/B2497585.png)
![7-methoxy-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2497587.png)
![N-(2-methoxyethyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2497588.png)
![1-Cyclopentanecarbonyl-3-[(oxolan-3-yl)methoxy]azetidine](/img/structure/B2497589.png)

![3-chloro-N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-2-methylbenzene-1-sulfonamide](/img/structure/B2497593.png)
![2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2497596.png)
![3,5-dimethoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2497597.png)


